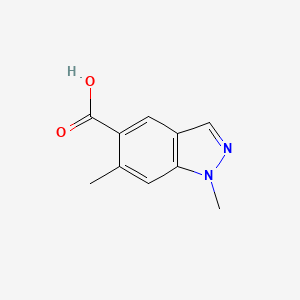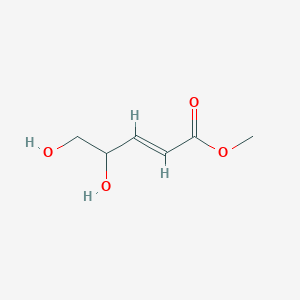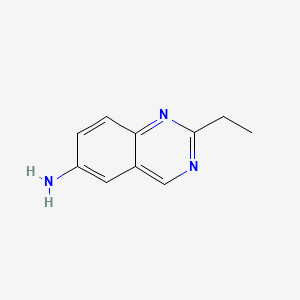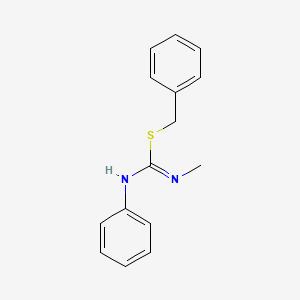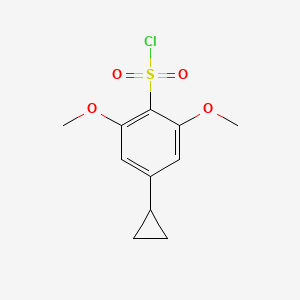
4-Cyclopropyl-2,6-dimethoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride is a specialized organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a cyclopropyl group, two methoxy groups, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,6-dimethoxybenzene to introduce a nitro group, followed by reduction to an amine, and subsequent diazotization. The resulting diazonium salt is then reacted with cyclopropylboronic acid under palladium-catalyzed conditions to introduce the cyclopropyl group.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride undergoes various types of reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like tin chloride or iron powder.
Substitution: Using electrophiles like alkyl halides or acyl chlorides under Friedel-Crafts conditions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential as a precursor in drug synthesis, particularly in the development of antiviral and anticancer agents.
Industry: It is employed in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The compound exerts its effects through its reactivity with biological targets. The sulfonyl chloride group can react with nucleophiles, such as amines, to form sulfonamide derivatives, which are known to interact with various enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonic acid
2,6-Dimethoxybenzene-1-sulfonyl chloride
4-Cyclopropylbenzene-1-sulfonyl chloride
Uniqueness: 4-Cyclopropyl-2,6-dimethoxybenzene-1-sulfonyl chloride stands out due to its combination of methoxy and cyclopropyl groups, which confer unique chemical properties and reactivity compared to its analogs. This combination allows for diverse synthetic applications and biological activities.
Eigenschaften
Molekularformel |
C11H13ClO4S |
|---|---|
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
4-cyclopropyl-2,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO4S/c1-15-9-5-8(7-3-4-7)6-10(16-2)11(9)17(12,13)14/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
IEMDIHPJKKZEOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)OC)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


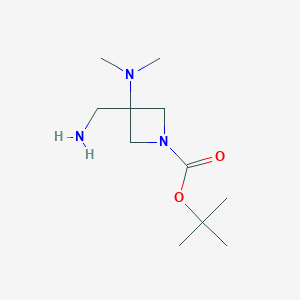

![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)


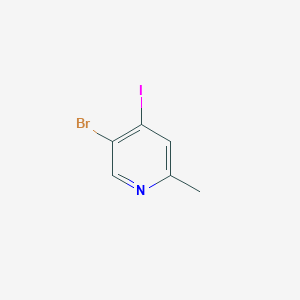

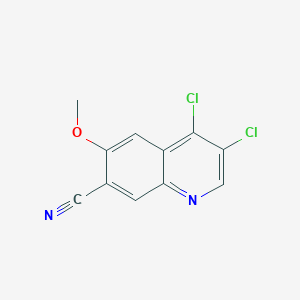
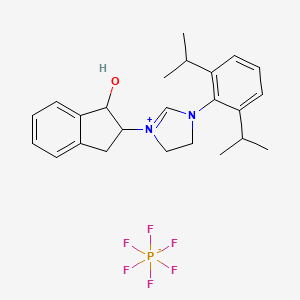
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
